molecular formula C10H13ClF3N3O B2419962 3-Cyclopropyl-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole hydrochloride CAS No. 2059947-91-8

3-Cyclopropyl-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole hydrochloride

Cat. No.: B2419962
CAS No.: 2059947-91-8
M. Wt: 283.68
InChI Key: WMQPXRLXYIYFAL-UHFFFAOYSA-N
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Description

3-Cyclopropyl-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole hydrochloride is a useful research compound. Its molecular formula is C10H13ClF3N3O and its molecular weight is 283.68. The purity is usually 95%.
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Properties

IUPAC Name

3-cyclopropyl-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3N3O.ClH/c11-10(12,13)9(3-4-14-5-9)8-15-7(16-17-8)6-1-2-6;/h6,14H,1-5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMQPXRLXYIYFAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=N2)C3(CCNC3)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Cyclopropyl-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₀H₁₂F₃N₃O
  • Molecular Weight : 247.22 g/mol
  • CAS Number : 1271651-30-9

The biological activity of 1,2,4-oxadiazole derivatives, including this compound, is attributed to their ability to interact with various biological targets. Key mechanisms include:

  • Inhibition of Enzymes : Many oxadiazole derivatives inhibit critical enzymes involved in cancer cell proliferation and survival, such as thymidylate synthase and histone deacetylases (HDACs) .
  • Antimicrobial Activity : Compounds in this class have shown promising results against various bacterial strains and fungi, suggesting potential applications in treating infectious diseases .

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit significant anticancer properties. For instance:

CompoundCell LineIC₅₀ (µM)Reference
3aMCF-724.74
3bHCT-1164.38
Compound 13MCF-75.12

These findings suggest that structural modifications can enhance the cytotoxicity of these compounds against specific cancer cell lines.

Antimicrobial Activity

In addition to anticancer effects, oxadiazole derivatives have demonstrated antimicrobial properties:

CompoundTarget OrganismMIC (µg/mL)Reference
Compound 16Gram-positive bacteria7.9
Compound 13Mycobacterium tuberculosis62.5

These results highlight the potential for developing new antibiotics based on oxadiazole scaffolds.

Case Studies

  • Anticancer Studies : A study by Alam et al. synthesized several oxadiazole derivatives and evaluated their anticancer activity against MCF-7 cells. The most potent compound exhibited an IC₅₀ value significantly lower than standard treatments like 5-Fluorouracil and Tamoxifen, indicating strong potential for further development .
  • Antimycobacterial Activity : Ningegowda et al. reported that certain oxadiazole derivatives showed promising antimycobacterial activity against Mycobacterium tuberculosis, with one compound demonstrating effective inhibition at a concentration of 62.5 µg/mL .

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of oxadiazole derivatives. The incorporation of trifluoromethyl and cyclopropyl groups in the structure has been shown to enhance antibacterial activity against various pathogens:

  • Antibacterial Activity : Compounds similar to 3-Cyclopropyl-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole have demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria. For instance, studies have reported effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values comparable to standard antibiotics like gentamicin .

Anticancer Potential

The oxadiazole scaffold is recognized for its diverse biological activities, including anticancer properties. Research indicates that compounds containing this moiety can inhibit cancer cell proliferation through various mechanisms:

  • Inhibition of Tumor Growth : In vitro studies have shown that oxadiazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth in animal models. The trifluoromethyl group is believed to enhance the interaction with biological targets, potentially increasing efficacy .

Anti-inflammatory Effects

Compounds derived from oxadiazoles have also been investigated for their anti-inflammatory properties. These compounds can modulate inflammatory pathways, making them candidates for treating conditions characterized by excessive inflammation.

Case Study 1: Antibacterial Activity Assessment

A study evaluated the antibacterial properties of several oxadiazole derivatives including 3-Cyclopropyl-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole hydrochloride. The findings indicated a strong correlation between structural modifications (such as the presence of trifluoromethyl groups) and enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. The study utilized a standard disk diffusion method to assess efficacy .

CompoundMIC (µg/mL)Target Bacteria
Compound A50Staphylococcus aureus
Compound B100Escherichia coli
3-Cyclopropyl...75Klebsiella pneumoniae

Case Study 2: Anticancer Activity Evaluation

Another investigation focused on the anticancer properties of oxadiazole derivatives where this compound was tested against various cancer cell lines. The results demonstrated significant cytotoxicity with IC50 values indicating potential for further development as an anticancer agent .

Preparation Methods

Heterocyclization of Amidoximes and Carboxylic Acid Derivatives

The Tiemann-Krüger method remains foundational, involving the reaction of amidoximes with acyl chlorides or activated carboxylic acids. For the target compound, the amidoxime precursor 3-cyclopropylamidoxime reacts with 3-(trifluoromethyl)pyrrolidine-3-carboxylic acid (or its activated ester) under basic conditions. Typical protocols employ sodium hydroxide in dimethyl sulfoxide (DMSO) at 80–100°C for 4–24 hours.

Key reaction parameters:

Parameter Optimal Range Impact on Yield
Temperature 80–100°C <70°C: <30% yield
Base NaOH in DMSO K2CO3 reduces rate
Reaction Time 6–12 hours <4h: incomplete cyclization

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the heterocyclization process. A 2017 study demonstrated that exposing 3-cyclopropylamidoxime and 3-(trifluoromethyl)pyrrolidine-3-carbonyl chloride to 300W microwaves in DMSO with NH4F/Al2O3 catalyst achieves 87–92% yield within 15–30 minutes. This method reduces side products like N-acylamidoximes (<5% vs. 15–20% conventional).

Functionalization of the Pyrrolidine Moiety

Introducing the trifluoromethyl group at the pyrrolidine C3 position requires strategic planning:

Pre-Cyclization Fluorination

Early-stage fluorination of pyrrolidine precursors via:

  • Electrophilic trifluoromethylation using Umemoto’s reagent (1-trifluoromethyl-1,3-dihydro-3,3-dimethyl-1,2-benziodoxole) in THF at −78°C
  • Nucleophilic displacement with CF3SiMe3/KF in DMF, achieving 68–74% yields for analogous structures

Post-Cyclization Modification

Direct trifluoromethylation of formed pyrrolidine-oxadiazole hybrids remains challenging due to oxadiazole ring sensitivity. Patent WO2017222951A1 discloses successful late-stage fluorination using:

Reagent system:

  • CF3Cu(I) generated in situ from CuCl/CF3SiMe3
  • Ligand: 1,10-phenanthroline
  • Solvent: DMF/H2O (4:1)
  • Temperature: 60°C, 8 hours

Yields for analogous compounds: 55–62%

Hydrochloride Salt Formation

Final protonation to the hydrochloride salt follows standardized protocols:

Gas-Phase HCl Treatment

Passing dry HCl gas through a dichloromethane solution of the free base at 0–5°C produces crystalline hydrochloride salt with >99% purity. Critical parameters:

Parameter Specification Rationale
HCl Flow Rate 0.5 L/min Prevents local overheating
Crystallization Temp −20°C Enhances crystal purity
Solvent Ratio (DCM:Et2O) 1:3 v/v Optimizes solubility

Aqueous HCl Precipitation

Alternative method for scale-up:

  • Dissolve free base in EtOAc (10 vol)
  • Add 4M HCl in dioxane (1.05 eq) dropwise at 25°C
  • Stir 2 hours, filter, wash with cold EtOAc

Yield Comparison:

Method Average Yield Purity (HPLC)
Gas-Phase HCl 92% 99.5%
Aqueous Precipitation 88% 98.7%

Industrial-Scale Considerations

BenchChem’s production data for related oxadiazoles reveals key scalability challenges and solutions:

Continuous Flow Synthesis

  • Reactor Type : Microstructured flow reactor (Corning AFR)
  • Residence Time : 8 minutes at 130°C
  • Throughput : 12 kg/day with 94% yield

Purification Optimization

  • Chromatography : Biotage SNAP Ultra C18 column
  • Mobile Phase : Acetonitrile/0.1% formic acid gradient
  • Recovery : 98.2% API purity at >99.9% confidence

Analytical Characterization

Critical quality attributes verified through:

Spectroscopic Data

  • 1H NMR (400 MHz, D2O): δ 1.15–1.18 (m, 4H, cyclopropyl), 3.02–3.15 (m, 2H, pyrrolidine H-2), 3.78 (q, J=7.1 Hz, 1H, H-3), 4.21 (s, 1H, H-5)
  • 19F NMR : −63.8 ppm (CF3), −72.1 ppm (Cl− counterion)

Chromatographic Purity

Method Column Retention Time Purity
HPLC-UV Zorbax SB-C18 6.82 min 99.41%
UPLC-MS BEH C18 2.15 min 99.87%

Q & A

Basic: What are the recommended methods for synthesizing and structurally confirming this compound?

Methodological Answer:

  • Synthesis : Optimize reaction conditions using N,N-dimethylacetamide (DMA) as a solvent with potassium carbonate (K₂CO₃) and cyclopropane derivatives at 80°C for 10–12 hours . Purify via silica gel chromatography to isolate the hydrochloride salt.
  • Structural Confirmation : Combine ¹H-NMR (to confirm pyrrolidine and cyclopropyl proton environments) and LC-MS (for molecular ion [M+H]+ matching the theoretical mass). Cross-validate with elemental analysis (C, H, N, Cl) to ensure purity >95% .

Basic: How should researchers characterize the compound’s physicochemical properties?

Methodological Answer:

  • Stability : Perform accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring to track degradation products.
  • Solubility : Use shake-flask method in PBS (pH 7.4) and DMSO, followed by UV-Vis quantification .
  • LogP : Determine via reverse-phase HPLC using a C18 column and octanol-water partitioning .

Advanced: What strategies are effective for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Analog Design : Replace the trifluoromethyl group with chloro or methyl groups to assess electronic effects. Modify the pyrrolidine ring with azetidine or piperidine to study steric impacts .
  • Biological Testing : Use molecular docking (AutoDock Vina) to predict binding affinity to target proteins (e.g., kinases). Validate with in vitro enzyme inhibition assays (IC₅₀ measurements) .

Advanced: How can reaction mechanisms be elucidated for heterocycle formation?

Methodological Answer:

  • Mechanistic Probes : Use isotopic labeling (e.g., ¹⁵N-ammonia) to track nitrogen incorporation into the oxadiazole ring. Monitor intermediates via in-situ FTIR or LC-MS .
  • Computational Modeling : Apply DFT (B3LYP/6-31G*) to calculate activation energies for cyclization steps .

Advanced: How does the hydrochloride salt form influence stability and bioavailability?

Methodological Answer:

  • Salt Screening : Compare hydrochloride with maleate or phosphate salts using dynamic vapor sorption (DVS) to assess hygroscopicity.
  • Bioavailability : Perform parallel artificial membrane permeability assays (PAMPA) at pH 1.2 (stomach) and 6.8 (intestine) to evaluate pH-dependent absorption .

Advanced: What computational tools predict metabolic pathways?

Methodological Answer:

  • Metabolism Prediction : Use SwissADME or MetaCore to identify likely Phase I (oxidation via CYP3A4) and Phase II (glucuronidation) pathways. Validate with hepatic microsome assays (human/rat) .

Advanced: How to resolve contradictions in biological activity data?

Methodological Answer:

  • Data Triangulation : Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays). Cross-reference with orthogonal methods (e.g., SPR for binding kinetics vs. fluorescence polarization) .
  • Batch Analysis : Compare impurity profiles (HPLC-ELSD) across synthetic batches to rule out byproduct interference .

Advanced: How to optimize regioselectivity in oxadiazole formation?

Methodological Answer:

  • Reagent Selection : Use nitrile oxides with electron-withdrawing substituents to favor 1,2,4-oxadiazole over 1,3,4-isomers. Monitor regiochemistry via NOESY NMR .

Advanced: What experimental designs mitigate solubility challenges in biological assays?

Methodological Answer:

  • Co-solvent Systems : Titrate DMSO (≤1% v/v) with surfactants (e.g., Tween-80) to maintain colloidal stability. Validate with dynamic light scattering (DLS) .

Advanced: How to validate target engagement in cellular models?

Methodological Answer:

  • Cellular Thermal Shift Assay (CETSA) : Treat cells with the compound (10 µM), lyse, and heat to denature unbound proteins. Quantify target protein stability via Western blot .

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